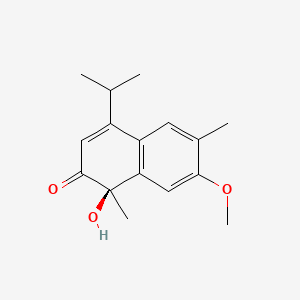

Lacinilene C 7-methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lacinilene C 7-methyl ether is a sesquiterpenoid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Lacinilene C 7-methyl ether (LCME) is a sesquiterpenoid compound with the molecular formula C17H24O. It is structurally related to other cadalene-type compounds and is primarily extracted from cotton (Gossypium hirsutum) and related species. The compound has been implicated in various biological processes, including its role as a potential allergen and in the pathogenesis of byssinosis, a respiratory condition associated with cotton dust exposure .

Respiratory Effects

LCME has been studied for its effects on smooth muscle contraction. Research indicates that it enhances calcium movement through potential-dependent channels in smooth muscle cell membranes, leading to tracheal smooth muscle contraction . This property suggests potential implications for respiratory health, particularly in conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Toxicological Implications

The compound has been linked to byssinosis, a condition that results from inhaling cotton dust. Studies have shown that exposure to LCME can lead to respiratory symptoms and may contribute to the development of asthma-like conditions among workers in the cotton industry . Understanding its toxicological profile is critical for developing safety guidelines for occupational exposure.

High-Performance Liquid Chromatography (HPLC)

LCME can be quantified using HPLC techniques. A study detailed the extraction of LCME from cotton dust using normal phase HPLC, allowing for accurate measurement of its concentration in environmental samples . This method is essential for assessing exposure levels in occupational settings.

Solvent Extraction Techniques

Various solvent extraction methods have been employed to isolate LCME from plant materials. For instance, biphasic solvent extraction combined with chromatographic techniques has been utilized to enhance metabolite profiling from cotton plant extracts . This approach improves the yield and purity of LCME for further studies.

Case Study 1: Byssinosis Research

A significant body of research has focused on the relationship between LCME exposure and respiratory health among cotton workers. One study highlighted that individuals exposed to high levels of cotton dust containing LCME exhibited increased incidence rates of byssinosis compared to those with lower exposure levels . This underscores the need for monitoring LCME levels in occupational environments.

Case Study 2: Pharmacological Investigations

Investigations into the pharmacological properties of LCME have revealed its potential as a therapeutic agent. The compound's ability to modulate smooth muscle contraction suggests possible applications in treating respiratory disorders . However, further research is required to elucidate its mechanisms and efficacy in clinical settings.

Propiedades

Número CAS |

56362-72-2 |

|---|---|

Fórmula molecular |

C16H20O3 |

Peso molecular |

260.33 g/mol |

Nombre IUPAC |

(1R)-1-hydroxy-7-methoxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one |

InChI |

InChI=1S/C16H20O3/c1-9(2)11-7-15(17)16(4,18)13-8-14(19-5)10(3)6-12(11)13/h6-9,18H,1-5H3/t16-/m1/s1 |

Clave InChI |

VMEKKHYIQYOLHA-MRXNPFEDSA-N |

SMILES |

CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |

SMILES isomérico |

CC1=CC2=C(C=C1OC)[C@@](C(=O)C=C2C(C)C)(C)O |

SMILES canónico |

CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |

Sinónimos |

1-hydroxy-7-methoxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone lacinilene C 7-methyl ether lacinilene C 7-methyl ether, (+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.